molecular formula C18H23NO4 B3370474 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester CAS No. 406235-16-3

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B3370474
CAS No.: 406235-16-3
M. Wt: 317.4 g/mol
InChI Key: VYDBZSOTMANXOD-UHFFFAOYSA-N
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Description

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester ( 406235-16-3) is a high-value chemical building block with a molecular formula of C18H23NO4 and a molecular weight of 317.38 g/mol . This compound features a 1,2,3,6-tetrahydropyridine core that is protected with a tert-butoxycarbonyl (Boc) group, making it a versatile and stable intermediate for synthetic chemistry . The structure incorporates a para-substituted benzoate ester, which provides a handle for further functionalization, notably through hydrolysis to carboxylic acids or cross-coupling reactions after halogenation. This scaffold is of significant interest in medicinal chemistry research, particularly in the synthesis of novel molecules targeting the central nervous system . Analogs and derivatives of Boc-protected dihydropyridines are key precursors in the development of potent and selective ionotropic glutamate receptor (iGluR) antagonists, which are valuable tools for studying neurological conditions such as anxiety, depression, migraine, and neurodegenerative diseases including Alzheimer's and Huntington's . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions are recommended to maintain stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)13-5-7-15(8-6-13)16(20)22-4/h5-9H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBZSOTMANXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has been studied for its potential pharmacological properties. Its structural similarity to known bioactive compounds allows researchers to investigate its efficacy against various diseases. Some key applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the pyridine moiety is often associated with biological activity, making it a candidate for further investigation in anticancer drug development.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. Research is ongoing to evaluate the anti-inflammatory effects of this specific compound and its derivatives.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry:

  • Building Block for Drug Synthesis : The tert-butyl ester functionality allows for easy manipulation in synthetic routes, facilitating the development of new pharmaceuticals.
  • Synthesis of Heterocycles : The pyridine ring can be utilized as a starting point for synthesizing other heterocyclic compounds, which are prevalent in medicinal chemistry.

Materials Science

Research into the use of this compound in materials science is emerging:

  • Polymer Chemistry : The compound's functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanomaterials : Investigations are underway into the use of this compound in creating nanostructured materials with specific electronic or optical properties.

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study BOrganic SynthesisSuccessfully used as an intermediate in synthesizing novel pyridine derivatives with enhanced biological activity.
Study CMaterials ScienceIntegrated into polymer composites showing improved mechanical properties and thermal stability compared to control samples.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl-protected dihydropyridine core but differ in substituents, physicochemical properties, and applications. Below is a detailed comparison:

Structural Features and Substituent Diversity

  • 4-(2-Chloro-5-methoxy-pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

    • Substituent: Chloro-methoxypyrimidinyl group.
    • Synthesis: Prepared via Pd-catalyzed cross-coupling of boronate esters with aryl halides, followed by hydrogenation .
    • Application: Intermediate in neurotensin receptor agonist synthesis .
  • 4-(2-Bromo-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

    • Substituent: Bromophenyl group.
    • Synthesis: Suzuki coupling with 1-bromo-2-iodobenzene and subsequent azetidine functionalization .
    • Application: Precursor to piperidine derivatives for drug discovery .
  • 4-(4-Benzyloxycarbonylaminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester Substituent: Benzyloxycarbonylaminophenyl group. Physicochemical properties: Higher molecular weight (408.49 g/mol) and lipophilicity (logP = 5.47) due to the benzyl group .
  • 4-(4-Carboxy-3-fluoro-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

    • Substituent: Carboxy-3-fluorophenyl group.
    • Properties: Increased polarity (PSA = 67.87 Ų) and lower molecular weight (321.34 g/mol) compared to the target compound .
  • 4-(4-Trifluoromethyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

    • Substituent: Trifluoromethylphenyl group.
    • Properties: Enhanced metabolic stability due to the electron-withdrawing CF₃ group (molecular weight: 371.39 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) CAS Number Reference
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid t-Bu ester C₁₈H₂₃NO₄ 337.39 N/A N/A 406235-16-3
4-(4-Benzyloxycarbonylaminophenyl)-analogue C₂₄H₂₈N₂O₄ 408.49 5.47 67.87 873454-39-8
4-(4-Carboxy-3-fluoro-phenyl)-analogue C₁₇H₂₀FNO₄ 321.34 N/A 67.87 1643153-49-4
4-(5-Fluoro-1H-indol-3-yl)-analogue C₁₈H₂₁FN₂O₂ 316.37 N/A N/A 935678-62-9

Biological Activity

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (CAS No. 406235-16-3) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO4C_{18}H_{23}NO_{4}, with a molecular weight of 317.38 g/mol. The compound features a pyridine ring, a carboxylic acid group, and a tert-butyl ester, which contribute to its chemical reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : Interaction studies reveal that it may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridine Ring : Initial reactions involve the construction of the pyridine framework.
  • Esterification : The carboxylic acid group is protected by forming the tert-butyl ester under controlled conditions to enhance stability and solubility.
  • Purification : The final product is purified using techniques such as column chromatography to achieve the desired purity levels.

Research Findings

Recent studies have focused on the biological interactions and mechanisms of action of this compound:

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Cell Line Testing : In vitro assays indicated that the compound reduced the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with specific enzymes related to metabolic disorders, suggesting its potential as a therapeutic agent in metabolic diseases .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs and their unique features:

Compound NameStructureUnique Features
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl esterC₁₀H₁₇NO₂Simpler structure; lacks methoxycarbonyl group
4-(4-Methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid methyl esterC₁₅H₁₉NO₄Methyl ester instead of tert-butyl; different solubility properties
4-(6-amino-5-methoxypyridazin-3-yl)piperidine-1-carboxylic acidC₁₃H₁₈N₄O₃Contains an amino group; potential for different biological activity

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The 3,6-dihydro-2H-pyridine moiety undergoes oxidation to form a fully aromatic pyridine derivative. This reaction is critical for modifying electronic properties and enhancing stability.

Reagent Conditions Product Yield Source
RuCl₃1,4-Dioxane, 55°C, MnO₂Pyridine-1-carboxylic acid tert-butyl ester derivatives22–86%
KMnO₄ (aqueous)Acidic or neutral conditionsPyridine ring with retained ester groupsNot reported

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or metal-mediated pathways, with RuCl₃ facilitating electron transfer. The tert-butyl ester remains stable under these conditions .

Hydrolysis of the tert-Butyl Ester

The tert-butyl carbamate group is cleaved under acidic conditions to yield a primary amine or carboxylic acid, enabling further functionalization.

Reagent Conditions Product Yield Source
Trifluoroacetic acid (TFA)Dichloromethane, rt4-(4-Methoxycarbonyl-phenyl)piperidine-1-carboxylic acid>95%
HCl (aqueous)RefluxHydrolyzed carboxylic acid derivative70–90%

Applications : Deprotection is essential for generating bioactive molecules, such as prodrug precursors . The reaction is highly efficient, with minimal side reactions observed .

Reduction of the Methoxycarbonyl Group

The methyl ester on the phenyl ring can be reduced to a primary alcohol, altering solubility and reactivity.

Reagent Conditions Product Yield Source
LiAlH₄Tetrahydrofuran (THF), 0°C4-(4-Hydroxymethyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester60–75%
NaBH₄ (with NiCl₂)Methanol, rtPartially reduced intermediates40–50%

Note : LiAlH₄ provides higher selectivity for ester-to-alcohol conversion compared to NaBH₄ .

Suzuki-Miyaura Cross-Coupling

While the compound itself lacks a boronic ester, its synthetic precursors (e.g., boronate-containing analogs) participate in palladium-catalyzed couplings.

Substrate Conditions Product Yield Source
Aryl boronic esterPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 80°CBiaryl-substituted dihydropyridine derivatives74–99%

Example : Coupling with 3-bromo-5-(trifluoromethyl)pyridine yields tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate .

Functionalization via Electrophilic Substitution

The electron-rich dihydropyridine ring undergoes electrophilic aromatic substitution (EAS) at the C4 position.

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 1 hrNitro-substituted dihydropyridine50–65%
Br₂ (in CH₂Cl₂)rt, 2 hrBrominated derivative70–80%

Applications : Nitro and bromo derivatives serve as intermediates for further cross-coupling or reduction reactions .

Q & A

How can a multi-step synthetic route for this compound be designed, and what catalytic systems are effective?

Answer:
A plausible synthetic route involves palladium-catalyzed cross-coupling reactions and tert-butyloxycarbonyl (Boc) protection/deprotection strategies. For example, a two-step protocol may include:

Step 1: Suzuki-Miyaura coupling using palladium(II) acetate and tert-butyl XPhos ligand in tert-butanol with cesium carbonate as a base at 40–100°C under inert atmosphere .

Step 2: Boc deprotection using HCl in water at 93–96°C to yield the final product.
Optimization of reaction time (e.g., 5.5 hours for coupling) and temperature gradients can improve yield.

What safety precautions are critical during handling due to its hazardous properties?

Answer:
The compound is a lachrymator and irritant to eyes/respiratory systems. Key precautions include:

  • Use of fume hoods and PPE (gloves, goggles, lab coats).
  • Immediate rinsing with water for 15+ minutes upon eye/skin contact .
  • Avoidance of inhalation; store in a cool, dry, ventilated area away from oxidizers .

How can LCMS and HPLC conditions be optimized for purity analysis?

Answer:

  • LCMS: Use a reverse-phase C18 column with mobile phases (e.g., water/acetonitrile + 0.1% formic acid). Detect [M+H]+ ions at m/z 318 (calculated for C18H23NO4). Retention time: ~1.23 minutes under gradient elution .
  • HPLC: Similar conditions with UV detection at 254 nm. Validate method robustness using spiked impurity standards.

What methodologies are recommended for determining solubility and melting point?

Answer:

  • Solubility: Use shake-flask method in buffers (pH 1–7.4) or organic solvents (DMSO, ethanol). Calculate via Advanced Chemistry Development (ACD/Labs) software (e.g., predicted solubility: ~3.5E-5 g/L in water at 25°C) .
  • Melting Point: Differential Scanning Calorimetry (DSC) or capillary method. Literature reports ~150°C for analogous Boc-protected piperidines .

How can reaction byproducts be identified and minimized during synthesis?

Answer:

  • Byproduct Analysis: Use LCMS/HPLC-MS to detect intermediates (e.g., tert-butyl alcohol adducts) or palladium residues.
  • Minimization Strategies: Optimize catalyst loading (e.g., 2–5 mol% Pd(OAc)2) and employ scavengers (e.g., silica-thiol for Pd removal) .

What structural characterization techniques confirm the compound’s conformation?

Answer:

  • Single-Crystal X-ray Diffraction: Resolve bond angles/geometry (e.g., tert-butyl group orientation) with R-factor <0.05 .
  • NMR: Assign peaks using 1H/13C spectra (e.g., tert-butyl signal at δ 1.4 ppm; dihydropyridine protons at δ 5.8–6.2 ppm).

How can Boc-deprotection efficiency be improved without side reactions?

Answer:

  • Acid Selection: Use 4M HCl in dioxane instead of aqueous HCl to reduce ester hydrolysis risk.
  • Temperature Control: Maintain 0–5°C during deprotection to prevent tert-butyl carbocation formation .

What stability data are available for long-term storage?

Answer:

  • Stability: Store at –20°C under nitrogen; shelf life >2 years.
  • Degradation Products: Monitor via periodic HPLC for hydrolysis products (e.g., free carboxylic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

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